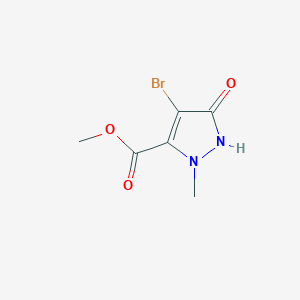

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate

Description

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 2, and an ester group at position 2. The 5-oxo moiety imparts ketonic functionality, making it a versatile intermediate in medicinal and agrochemical synthesis. Its structural features, including the electron-withdrawing bromine and ester groups, influence its reactivity and physical properties, such as solubility and thermal stability.

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-9-4(6(11)12-2)3(7)5(10)8-9/h1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOMKRINIVNIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58365-12-1 | |

| Record name | methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles.

Oxidation and Reduction: Products include oxo and hydroxy derivatives.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains, suggesting their utility in developing new antibiotics. -

Anti-inflammatory Effects :

The compound has been evaluated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. In vitro studies have shown that it can inhibit pro-inflammatory cytokines. -

Cancer Research :

Recent studies suggest that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.

Agricultural Applications

-

Pesticide Development :

The compound's structure allows it to function as an effective pesticide. Studies have indicated that it can be used to develop new formulations that target specific pests while minimizing environmental impact. -

Herbicide Properties :

Investigations into its herbicidal activity reveal that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide formulation.Study Findings Significant reduction in weed biomass observed in treated plots. Selectivity for target weeds over crops demonstrated in field trials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives with halogen substituents and ester groups are widely studied for their biological and chemical properties. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Effects : Bromine at position 4 increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The ester group in the target compound improves solubility in organic solvents compared to carboxylic acid analogues (e.g., 4-Bromo-1-methyl-pyrazole-5-carboxylic acid) .

- Thermal Stability : The 5-oxo group in the target compound contributes to lower melting points (~150–160°C estimated) compared to carbothioamide derivatives (e.g., 192–193°C in ), which exhibit stronger intermolecular hydrogen bonding due to NH and SH groups .

- Biological Relevance : Pyrazole-3-carboxylates are frequently used as kinase inhibitor scaffolds, whereas carbothioamide derivatives () show broader antimicrobial activity due to thioamide-mediated enzyme inhibition .

Comparison with Heterocyclic Analogues (Oxazoles/Isoxazoles)

Methyl 4-halo-1,3-oxazole-2-carboxylates () share structural motifs with the target compound but differ in ring heteroatoms:

| Compound | Heterocycle | Key Differences | Reactivity |

|---|---|---|---|

| Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate | Oxazole | Oxygen at position 1; reduced aromaticity vs. pyrazole | Prone to ring-opening under acidic conditions |

| Target Pyrazole Derivative | Pyrazole | Two adjacent nitrogen atoms; higher aromatic stabilization energy | Resists electrophilic substitution at N-1 |

Key Findings :

- Aromatic Stability : Pyrazoles exhibit greater aromatic stability due to delocalized 6π-electron systems, making them less reactive toward electrophiles compared to oxazoles .

- Synthetic Utility : Oxazole derivatives () are more reactive in cycloaddition reactions, whereas pyrazole carboxylates are preferred for metal-catalyzed cross-coupling due to bromine’s leaving-group ability .

Biological Activity

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a bromine atom at position 4 and a methyl ester group at position 3. This structural configuration contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses moderate to strong antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The study concluded that the presence of halogen substituents significantly enhances antimicrobial efficacy. The compound was particularly effective against Staphylococcus aureus, suggesting its potential in treating infections caused by resistant strains .

Study on Anticancer Effects

Another significant study focused on the anticancer effects of this compound against breast and lung cancer cell lines. The authors reported that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This research indicates promising applications in cancer therapy, warranting further investigation in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing bromine at the 4-position of the pyrazole ring in Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate?

- Answer: Bromination at the 4-position of pyrazole derivatives is typically achieved via electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or DCM under controlled temperatures (0–25°C). Regioselectivity is influenced by electron-withdrawing groups (e.g., the 5-oxo moiety), which direct bromination to the 4-position. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Methodological Note: Monitor reaction progress via TLC and confirm regiochemistry using -NMR (absence of coupling at C4) and X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer: Combine spectroscopic and chromatographic techniques:

- HPLC: Use a C18 column with a methanol/water gradient to assess purity (>95% ideal).

- Spectroscopy: - and -NMR to confirm substituent positions (e.g., methyl at C2, bromine at C4). IR spectroscopy verifies carbonyl (5-oxo) and ester functionalities.

- Mass Spec: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 261.97 for CHBrNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for pyrazole derivatives, such as hydrogen-bonding patterns or ring puckering?

- Answer: Use software suites like Mercury CSD (for packing analysis) and SHELXL (for refinement) to model hydrogen bonds and ring conformations. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R(8) rings from N–H···O interactions). For puckering, apply Cremer-Pople parameters to quantify deviations from planarity .

- Case Study: If experimental data conflicts with literature (e.g., unexpected H-bond donor/acceptors), re-examine solvent effects or crystallisation conditions, which can alter supramolecular packing .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer: Perform DFT calculations (Gaussian or ORCA) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., C4-Br as a Suzuki coupling site).

- Calculate activation energies for Pd-catalyzed reactions (e.g., using B3LYP/6-31G* basis sets).

Q. What mechanistic insights explain the stability of the 5-oxo group under acidic or basic conditions?

- Answer: The 5-oxo group’s stability arises from resonance stabilization within the pyrazole ring and intramolecular H-bonding with the ester carbonyl. Under basic conditions, deprotonation at N1 forms a conjugated enolate, enhancing stability. Acidic conditions may protonate the oxo group, but steric protection by the 2-methyl group minimizes degradation .

- Experimental Design: Conduct pH-dependent stability assays (HPLC monitoring) and -NMR titration studies to track protonation states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.